![molecular formula C29H25N3O2S B2721625 3-(2-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034316-05-5](/img/structure/B2721625.png)
3-(2-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “3-(2-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrrolo[3,2-d]pyrimidin-4(5H)-one core, which is a type of heterocyclic compound. This core is substituted with various functional groups including a 2-methoxybenzyl group, a phenyl group, and a 4-vinylbenzylthio group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-d]pyrimidin-4(5H)-one core is a bicyclic structure with nitrogen atoms incorporated into the rings .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the vinyl group could potentially undergo addition reactions, and the thioether group might be susceptible to oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the methoxy group and the carbonyl group in the pyrrolo[3,2-d]pyrimidin-4(5H)-one core would likely make the compound somewhat polar .Scientific Research Applications
Synthesis and Biological Activities
Pharmacological Evaluations : Certain pyrimidine derivatives, such as those synthesized from visnaginone and khellinone, have been evaluated for their analgesic and anti-inflammatory activities. These compounds, specifically designed to inhibit cyclooxygenase-1/2 (COX-1/COX-2), demonstrated significant potential in preclinical studies (Abu‐Hashem, et al., 2020).
Antibacterial Applications : Pyrimidine derivatives have also shown high in vitro antibacterial activity against anaerobic organisms, including Bacteroides species and Fusobacterium. Some derivatives were found to be as effective, if not more so, than metronidazole, a standard treatment, in several cases (Roth, et al., 1989).
Cytotoxicity and Anticancer Activity : Novel pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating selective cytotoxicity that could be beneficial in the development of anticancer drugs (Nagaraju, et al., 2020).
Chemical Synthesis and Corrosion Inhibition
- Corrosion Inhibition : Pyridopyrimidinone derivatives have been synthesized and assessed for their role as corrosion inhibitors for carbon steel in acidic media. These compounds act as mixed-type inhibitors and demonstrate high efficiency, showcasing a potential application in materials science and engineering (Abdallah, et al., 2018).
Antifungal Properties
- Antifungal Effects : Certain pyrimidin-amine derivatives have been synthesized and tested for their antifungal properties against various fungi types, indicating potential as effective antifungal agents (Jafar, et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-3-20-13-15-21(16-14-20)19-35-29-31-26-24(22-9-5-4-6-10-22)17-30-27(26)28(33)32(29)18-23-11-7-8-12-25(23)34-2/h3-17,30H,1,18-19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOVUZVQASDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
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